molecular formula C20H26BrN5O B6458714 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine CAS No. 2548976-03-8

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B6458714
CAS No.: 2548976-03-8
M. Wt: 432.4 g/mol
InChI Key: PEBWVTJLVUWPSM-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine (CAS No. 2548976-03-8) is a heterocyclic organic compound featuring a morpholine ring, a 2-methylpyrimidine core, and a piperazine group substituted with a 3-bromophenylmethyl moiety (Figure 1). Its molecular formula is C20H26BrN5O, with a molecular weight of 432.4 g/mol . The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Morpholine: Enhances solubility and bioavailability.
  • Pyrimidine: Facilitates hydrogen bonding and π-π stacking interactions.

The 3-bromophenyl group introduces steric bulk and lipophilicity, which may influence target selectivity and metabolic stability.

Properties

IUPAC Name

4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBWVTJLVUWPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The next step involves the synthesis of the pyrimidine ring. This can be achieved by reacting 2-methyl-4-chloropyrimidine with the piperazine intermediate under basic conditions.

    Morpholine Addition: Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under suitable conditions, often involving a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Chlorine displacement : The 6-position of the pyrimidine reacts with amines under mild conditions (DMF, 110–120°C) to form secondary or tertiary amine derivatives .

  • Bromophenyl reactivity : The 3-bromophenyl group participates in Suzuki–Miyaura cross-couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Key conditions :

Reaction SiteReagentsSolventTemperatureYield
Pyrimidine C6Aliphatic aminesDMF110–120°C62–90%
BromophenylAryl boronic acidsDioxane80°C70–85%

Alkylation and Acylation of Piperazine

The piperazine moiety reacts with electrophiles:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF at 0–15°C forms quaternary ammonium salts .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields amides .

Example :
Piperazine+CH3ITHF, 0°CN-Methylpiperazinium iodide\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{THF, 0°C}} \text{N-Methylpiperazinium iodide}

Oxidation and Reduction

  • Pyrimidine ring oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .

  • Bromophenyl reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding a phenyl group .

Experimental data :

Reaction TypeReagentProductYield
OxidationmCPBAPyrimidine N-oxide55%
ReductionH₂/Pd/CDehalogenated phenyl78%

Acid-Base Interactions

The morpholine and piperazine nitrogen atoms form salts with acids:

  • Oxalic acid salt formation : Reacts with oxalic acid in ethanol to produce a crystalline salt (m.p. 215–217°C) .

Stoichiometry :
Compound+HOOC–COOHCompoundHOOC–COOH\text{Compound} + \text{HOOC–COOH} \rightarrow \text{Compound} \cdot \text{HOOC–COOH}

Comparative Reaction Analysis

The table below contrasts reactivity with structurally similar compounds:

CompoundKey ReactionRate (Relative to Target)
4-(4-Bromophenyl)piperazineSuzuki coupling1.2× faster
2-MethylpyrimidineNucleophilic substitution0.8× slower
Morpholine derivativesSalt formationComparable

Mechanistic Insights

  • Piperazine flexibility : The piperazine ring’s conformational mobility enhances its reactivity in alkylation and acylation .

  • Steric effects : The 2-methyl group on pyrimidine slows electrophilic substitution at adjacent positions .

Scientific Research Applications

Molecular Formula

  • C: 20
  • H: 25
  • Br: 1
  • N: 4
  • O: 1

Molecular Weight

  • Approximately 399.44 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. The piperazine and pyrimidine components may interact with cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The morpholine and piperazine structures are known for their neuroactive properties. This compound has potential applications in treating neurological disorders such as anxiety and depression. It may act as a serotonin receptor modulator, similar to other piperazine derivatives that have been explored for their anxiolytic effects .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Research into related piperazine compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound could be investigated for similar applications .

Case Study 1: Anticancer Activity

A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of piperazine derivatives and their anticancer activities against different cancer cell lines. The results showed that certain modifications to the piperazine structure significantly enhanced cytotoxicity, suggesting that the incorporation of the bromophenyl group in our target compound could yield similar results .

Case Study 2: Neuropharmacological Effects

In another study focusing on piperazine derivatives, researchers found that specific compounds exhibited significant anxiolytic effects in animal models. The study highlighted the importance of substituents on the piperazine ring in modulating these effects, indicating that our compound may also possess similar properties if tested .

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acid structures, influencing gene expression or protein synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Notable Properties Reference
4-(4-Bromophenyl)piperazine Piperazine + 4-bromophenyl Antidepressant activity via serotonin receptor modulation
1-(3-Bromophenyl)-piperazine Piperazine + 3-bromophenyl Antimicrobial properties; improved metabolic stability vs. 4-bromo isomer
6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine Fluorophenyl + pyrimidine Enhanced nucleoside transport inhibition due to fluorine’s electronegativity
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine Bromine at pyrimidine C5 Potential kinase inhibition; distinct regioselectivity in target binding
4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Methoxyphenylethyl + pyrimidine Improved solubility via methoxy group; serotonin receptor selectivity
4-(2-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine Trifluoromethylpyrimidine High thermal stability; potential CNS activity due to CF3 bioisosterism

Substituent Effects on Bioactivity and Physicochemical Properties

A. Halogen Substituents

  • Bromine’s size may also sterically hinder off-target interactions .
  • Fluorine (F) : In the 2-fluorophenyl analog (Table 1), fluorine’s electronegativity improves binding affinity to polar receptors (e.g., serotonin transporters) while reducing metabolic oxidation .

B. Pyrimidine Modifications

  • Methyl Group at C2 : The 2-methylpyrimidine in the target compound likely reduces rotational freedom, favoring a planar conformation for optimal receptor docking .

C. Piperazine Linker Variations

  • Phenylethyl vs.
  • Sulfinylmethyl Groups : In analogs like 4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, the sulfinyl group introduces chirality and oxidative stability, enabling stereoselective interactions .

Biological Activity

The compound 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Morpholine ring
  • Substituents :
    • 2-Methylpyrimidine
    • Piperazine with a bromophenyl group
    • Various functional groups contributing to its biological activity

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including compounds similar to the target molecule, exhibit notable antimicrobial properties. For instance, certain piperazine derivatives showed significant activity against various bacterial strains, suggesting that modifications in the side chains can enhance efficacy against pathogens .

Anticancer Potential

Research into similar morpholine and piperazine derivatives has revealed promising anticancer activities. A study evaluated several compounds for their ability to inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine have been studied for their potential in treating neurological disorders. Some derivatives have shown promising results as selective serotonin reuptake inhibitors (SSRIs) and have been evaluated for their effects on mood disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation into a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced antimicrobial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain analogs of the target compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating strong anticancer potential. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .

Research Findings

Activity IC50 Value (µM) Target Reference
Antimicrobial32Staphylococcus aureus
Anticancer (MCF-7)0.5 - 5Breast Cancer
NeuropharmacologicalVariesSerotonin Transporter

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine?

  • Methodology : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which enables the incorporation of morpholine and piperazine derivatives. For example, refluxing intermediates with morpholine in ethanol under reduced pressure facilitates nucleophilic substitution at the pyrimidine ring . Key steps include:

  • Step 1 : Preparation of 2-methyl-6-chloropyrimidin-4-yl intermediates.
  • Step 2 : Coupling with 4-[(3-bromophenyl)methyl]piperazine via Buchwald-Hartwig amination or SNAr reactions.
  • Step 3 : Final functionalization with morpholine under reflux conditions .
    • Validation : Purity is confirmed by HPLC, and structural integrity by 1H^1H-NMR (e.g., morpholine protons at δ 3.6–3.8 ppm) and LC-MS .

Q. How is the structural conformation of this compound characterized in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For morpholine- and piperazine-containing analogs, SC-XRD reveals:

  • Morpholine ring : Adopts a chair conformation (C–O–C bond angles ~111°).
  • Piperazine ring : Puckered conformation (torsional angles <10° for N–C–C–N).
  • Intermolecular interactions : Stabilized by C–H···O hydrogen bonds and π-π stacking (e.g., pyrimidine-phenyl interactions at 3.6–4.0 Å) .
    • Tools : Crystallographic software (SHELX, OLEX2) and thermal ellipsoid modeling for disorder resolution .

Q. What in vitro biological assays are suitable for evaluating its anti-inflammatory potential?

  • Methodology :

  • Cell-based assays : LPS-induced TNF-α/IL-6 suppression in RAW 264.7 macrophages (IC50_{50} determination).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (selectivity index >10 preferred) .
  • Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) .
    • Data Interpretation : Compare IC50_{50} values against reference drugs (e.g., dexamethasone) and validate dose-response curves statistically (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced bioactivity?

  • SAR Insights :

  • Piperazine substitution : 3-Bromophenyl groups enhance lipophilicity (logP >3.0) and receptor affinity.
  • Pyrimidine modifications : 2-Methyl groups reduce metabolic degradation (CYP3A4 stability >60% in microsomal assays).
  • Morpholine position : 4-Pyrimidinyl linkage improves solubility (logS >−4.0) .
    • Optimization Strategy :
  • Library synthesis : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to boost metabolic stability.
  • Docking studies : Use AutoDock Vina to prioritize substituents with high Glide scores (<−8.0 kcal/mol) for COX-2 inhibition .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

  • Contradiction Example : Discrepancies in IC50_{50} values for kinase inhibition (e.g., PI3Kδ vs. JAK2).
  • Resolution Methodology :

  • Assay standardization : Use identical cell lines (e.g., Jurkat T-cells), ATP concentrations (1 mM), and positive controls (e.g., LY294002).
  • Orthogonal validation : Confirm results via SPR (binding affinity, KD_D <100 nM) and thermal shift assays (ΔTm_m >2°C) .
    • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodology :

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify Phase I oxidation sites (e.g., morpholine ring).
  • Toxicity screening : GlaxoSmithKline’s Derek Nexus for hepatotoxicity alerts (e.g., structural alerts for quinone formation) .
    • Validation : Compare in silico results with in vitro CYP450 inhibition assays (e.g., IC50_{50} >10 μM for CYP3A4) .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

  • Crystallization Techniques :

  • Solvent selection : Use ethanol/water (7:3 v/v) for slow evaporation (yield >80% crystals).
  • Temperature control : Gradual cooling from 50°C to 4°C over 48 hours .
    • Challenges : Address disorder in the piperazine ring via SHELXL refinement (R-factor <0.05) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the pyrimidine ring .
  • Characterization : Use 13C^{13}C-NMR to distinguish morpholine (δ 66–68 ppm) and piperazine (δ 48–52 ppm) carbons .
  • Biological Data : Normalize activity data to cell viability (e.g., % inhibition vs. MTT absorbance at 570 nm) .

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